Cerium(III) nitrate hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

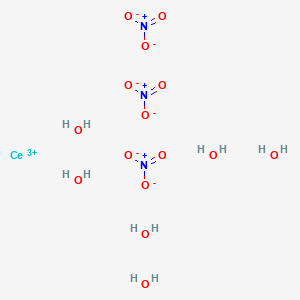

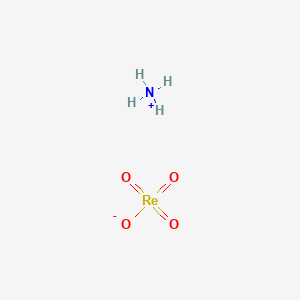

Cerium(III) nitrate hexahydrate, also known as cerium nitrate, is a white, crystalline compound composed of cerium, nitrate, and six molecules of water. Cerium nitrate has a wide range of applications in various fields, such as scientific research, drug synthesis, and lab experiments.

Scientific Research Applications

Catalysis : Cerium(III) nitrate hexahydrate efficiently catalyzes the Biginelli reaction under solvent-free conditions to synthesize dihydropyrimidin-2(1H)-ones, which are important in pharmaceutical chemistry (Adib et al., 2006).

Nanotechnology and Biological Applications : It's used in the synthesis of nanocrystalline ceria, which exhibits antioxidant properties due to electron transfer between cerium(III) and cerium(IV). This has implications for biological applications (Lee et al., 2012).

Material Science : The compound is instrumental in producing nanostructured cerium oxide. A two-stage precipitation process using cerium(III) nitrate yields weakly-agglomerated powders with small crystallite size, beneficial for various applications (Djuricic & Pickering, 1999).

Photonics : It's used in the synthesis of Ce2(MoO4)3 nanocrystals, showing potential in photoluminescence and photonic applications. Different solvents in the process result in varied morphologies and photonic properties (Maisang et al., 2018).

Magnetic Properties Study : this compound is used in the preparation of CeO2 samples for studying their micro- and macro-magnetic properties, contributing to the understanding of magnetic behavior in nanosized ceria (Jirásková et al., 2019).

Chemical Properties and Coordination Chemistry : It plays a role in the synthesis of novel Ce(IV) complexes, providing insights into crystallographic information and chemical properties, which is important for designing materials for specific applications (Wattanathana et al., 2021).

Radiation Interaction Studies : The effect of this compound on gamma ray interaction properties in acetone has been studied, providing insights into radiation interaction parameters (Singh et al., 2019).

Radiation-Induced Nanostructure Formation : Research reports the radiation-induced formation of Ce(III) nanostructures, extending the understanding of chemical conditions induced by radiolysis in solution to form oxidized nanostructures (Abellan et al., 2017).

Ceria Nanoparticle Synthesis : this compound is used in the spray pyrolysis method to create various morphologies of ceria particles, relevant for industrial applications like catalyst supports and fuel cell electrolytes (Shih et al., 2012).

Nanoparticle Formation in Aqueous Solutions : The compound is key in understanding the formation mechanism of ceria nanoparticles in solutions, involving intermediate formation of cerium(III) hydroxycarbonate (Polezhaeva et al., 2008).

Mechanism of Action

Target of Action

Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It is often used in the synthesis of micro- or nano-structured ceria (cerium oxide) . The primary targets of this compound are the materials or substances that it interacts with during these processes.

Mode of Action

The compound has a strong interfacial interaction, i.e., ion-dipole interaction via the formation of hydrogen bonds between the water molecules of the salts and the polar dipoles of the polymer chains . This interaction results in improved electroactive β phase nucleation and a large dielectric constant in PVDF films .

Pharmacokinetics

Due to its high solubility in water, alcohol, and acetone , it can be inferred that it has good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the action of this compound is largely dependent on its application. In materials science, it contributes to the formation of micro- or nano-structured ceria . In the context of PVDF films, it improves electroactive β phase nucleation and increases the dielectric constant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive , suggesting that moisture and oxygen levels in the environment can affect its stability and reactivity. Furthermore, its high solubility and low decomposition temperature make it an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that cerium, the core element of this compound, can participate in redox reactions due to its ability to switch between the +3 and +4 oxidation states . This property could potentially influence various biochemical processes, although specific interactions with enzymes, proteins, and other biomolecules have not been extensively reported.

Cellular Effects

Cerium oxide nanoparticles, which can be synthesized using this compound, have been shown to exhibit antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

As a source of cerium, it may exert its effects through the redox activity of cerium ions

Temporal Effects in Laboratory Settings

Cerium(III) nitrate hexahydrate is known to be stable under normal conditions . It begins to thermally decompose at 190 °C, with complete decomposition to the oxide by 400 °C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

properties

| { "Design of Synthesis Pathway": "The synthesis of Cerium(III) nitrate hexahydrate can be achieved through a simple reaction between cerium oxide and nitric acid.", "Starting Materials": [ "Cerium oxide (CeO2)", "Nitric acid (HNO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 9.76 g of cerium oxide in 100 mL of concentrated nitric acid.", "Heat the mixture to 80-90°C and stir until the cerium oxide is completely dissolved.", "Slowly add distilled water to the mixture while stirring until the total volume reaches 500 mL.", "Filter the solution to remove any impurities.", "Allow the solution to cool to room temperature.", "Crystals of Cerium(III) nitrate hexahydrate will start to form.", "Collect the crystals by filtration and wash them with distilled water.", "Dry the crystals at 60°C for several hours until a constant weight is obtained." ] } | |

CAS RN |

10294-41-4 |

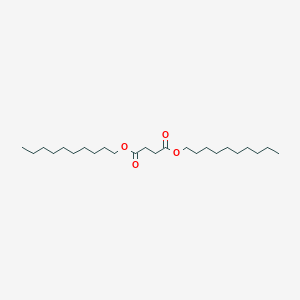

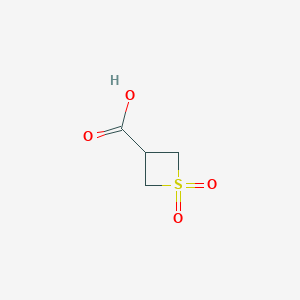

Molecular Formula |

CeH3NO4 |

Molecular Weight |

221.14 g/mol |

IUPAC Name |

cerium;nitric acid;hydrate |

InChI |

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

DHBGEZZULIYPKP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Ce] |

Pictograms |

Oxidizer; Corrosive; Irritant |

Origin of Product |

United States |

Q & A

Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?

A1: The molecular formula of this compound is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are employed to characterize this compound, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of this compound and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []

Q3: In what applications is the stability of this compound crucial?

A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: this compound is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]

Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from this compound?

A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []

Q5: Are there any studies on the selectivity of this compound-derived catalysts?

A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

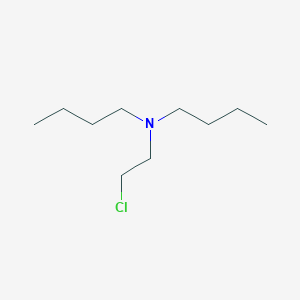

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)